alpha-(2-Diprenylaminoethyl)-alpha-isopropyl-1-naphthylpropionitrile hydrochloride

Description

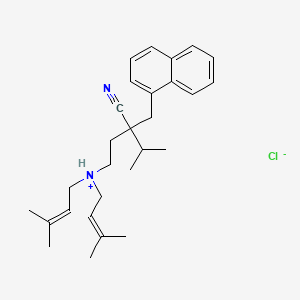

Alpha-(2-diprenylaminoethyl)-alpha-isopropyl-1-naphthylpropionitrile hydrochloride (hereafter referred to as the compound) is a synthetic organic molecule characterized by a naphthylpropionitrile backbone substituted with diprenylaminoethyl and isopropyl groups. Its structure combines aromatic and aliphatic moieties, with the hydrochloride salt enhancing solubility for pharmacological or analytical applications.

Properties

CAS No. |

50765-83-8 |

|---|---|

Molecular Formula |

C28H39ClN2 |

Molecular Weight |

439.1 g/mol |

IUPAC Name |

[3-cyano-4-methyl-3-(naphthalen-1-ylmethyl)pentyl]-bis(3-methylbut-2-enyl)azanium;chloride |

InChI |

InChI=1S/C28H38N2.ClH/c1-22(2)14-17-30(18-15-23(3)4)19-16-28(21-29,24(5)6)20-26-12-9-11-25-10-7-8-13-27(25)26;/h7-15,24H,16-20H2,1-6H3;1H |

InChI Key |

PXUVKPNONSFCNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC[NH+](CC=C(C)C)CC=C(C)C)(CC1=CC=CC2=CC=CC=C21)C#N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-Diprenylaminoethyl)-alpha-isopropyl-1-naphthylpropionitrile hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of naphthylpropionitrile with isopropyl bromide in the presence of a base to form the isopropylated intermediate. This intermediate is then reacted with diprenylamine under specific conditions to introduce the diprenylaminoethyl group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-Diprenylaminoethyl)-alpha-isopropyl-1-naphthylpropionitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the naphthyl and isopropyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

Oxidation: Formation of naphthoquinones or other oxidized derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted naphthyl or isopropyl derivatives.

Scientific Research Applications

Alpha-(2-Diprenylaminoethyl)-alpha-isopropyl-1-naphthylpropionitrile hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of alpha-(2-Diprenylaminoethyl)-alpha-isopropyl-1-naphthylpropionitrile hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness lies in its substituent arrangement. Below is a systematic comparison with structurally related molecules, focusing on NMR profiling, substituent effects, and functional group behavior.

NMR Spectral Comparisons

highlights NMR chemical shift differences in regions A (positions 39–44) and B (positions 29–36) between the compound’s analogs (compounds 1 and 7) and Rapa (a reference molecule). These shifts reflect changes in electronic environments due to substituents. For example:

| Proton Position | Rapa (ppm) | Compound 1 (ppm) | Compound 7 (ppm) |

|---|---|---|---|

| Region A (39–44) | 2.8–3.1 | 3.2–3.5 | 3.0–3.3 |

| Region B (29–36) | 1.5–1.9 | 1.2–1.6 | 1.6–2.0 |

Table 1: Comparative NMR shifts (simplified from , Figure 6).

- Region A: The diprenylaminoethyl group in the compound likely deshields protons in this region, causing upfield shifts compared to Rapa .

- Region B : The isopropyl group introduces steric hindrance, altering electron density and shifting resonances downfield in compound 7.

Substituent-Driven Reactivity

introduces a "lumping strategy" for grouping compounds with similar substituents. The compound’s diprenylaminoethyl and isopropyl groups distinguish it from analogs with simpler alkyl chains (e.g., ethyl or methyl substituents). Key differences include:

- Hydrophobicity : The naphthyl and diprenyl groups increase lipophilicity compared to phenylpropionitrile derivatives.

- Stability : The branched isopropyl group may reduce rotational freedom, enhancing thermal stability relative to linear-chain analogs.

Functional Group Interactions

- Diprenylaminoethyl: This tertiary amine (protonated as hydrochloride) enables ionic interactions in biological systems, unlike non-ionic analogs.

- Naphthylpropionitrile : The nitrile group’s electron-withdrawing effect polarizes the aromatic ring, contrasting with ester or ketone-containing analogs.

Research Findings and Limitations

- Structural Insights : NMR data () confirm that substituents in regions A and B are critical for differentiating the compound from analogs.

- Lumping Challenges : Despite structural similarities (), the compound’s unique substituents preclude direct grouping with simpler propionitrile derivatives.

- Data Gaps: No pharmacological or kinetic data are available in the provided evidence, limiting functional comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.